molecular formula C8H9ClN2O B14793360 (Z)-2-Chloro-6-(2-ethoxyvinyl)pyrazine

(Z)-2-Chloro-6-(2-ethoxyvinyl)pyrazine

Katalognummer: B14793360
Molekulargewicht: 184.62 g/mol
InChI-Schlüssel: FRWPTGHQTVPXPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of (Z)-2-Chloro-6-(2-ethoxyvinyl)pyrazine typically involves the reaction of 2-chloropyrazine with ethoxyvinyl derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

(Z)-2-Chloro-6-(2-ethoxyvinyl)pyrazine undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(Z)-2-Chloro-6-(2-ethoxyvinyl)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.

    Medicine: It is explored for its potential therapeutic applications due to its biological activities.

    Industry: The compound is used in the development of organic materials and natural products.

Wirkmechanismus

The mechanism of action of (Z)-2-Chloro-6-(2-ethoxyvinyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

(Z)-2-Chloro-6-(2-ethoxyvinyl)pyrazine can be compared with other pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H9ClN2O

Molekulargewicht

184.62 g/mol

IUPAC-Name

2-chloro-6-(2-ethoxyethenyl)pyrazine

InChI

InChI=1S/C8H9ClN2O/c1-2-12-4-3-7-5-10-6-8(9)11-7/h3-6H,2H2,1H3

InChI-Schlüssel

FRWPTGHQTVPXPP-UHFFFAOYSA-N

Kanonische SMILES

CCOC=CC1=CN=CC(=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.